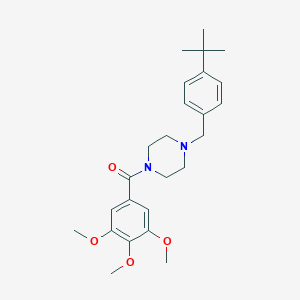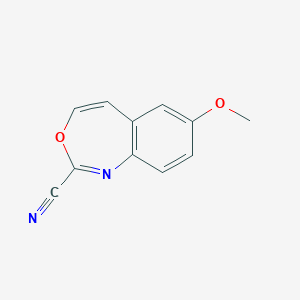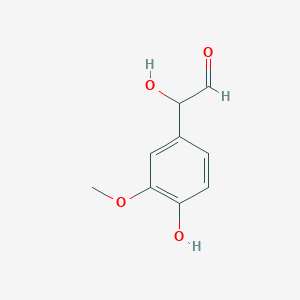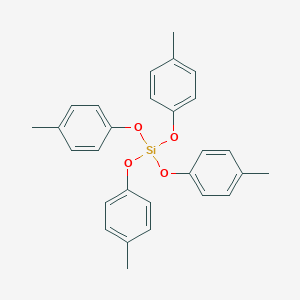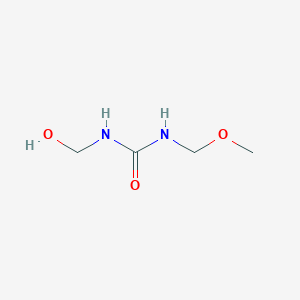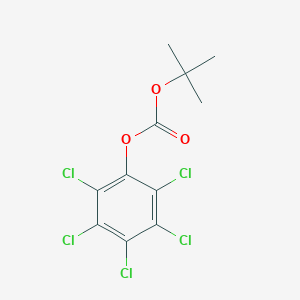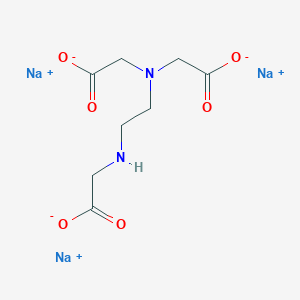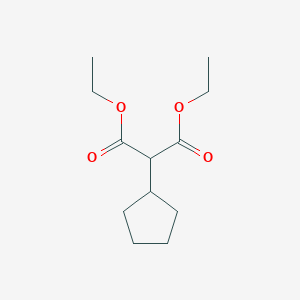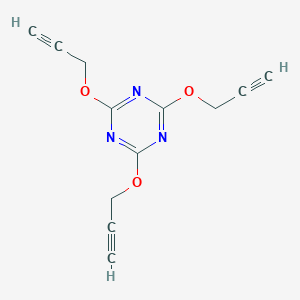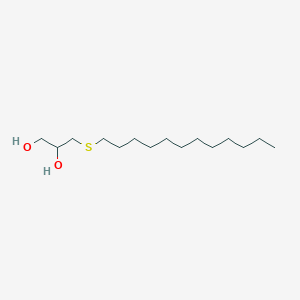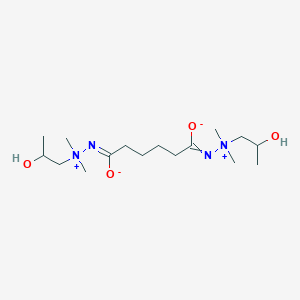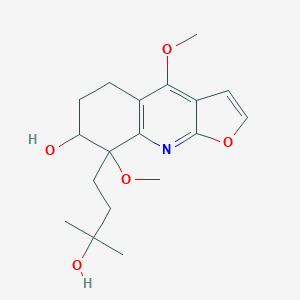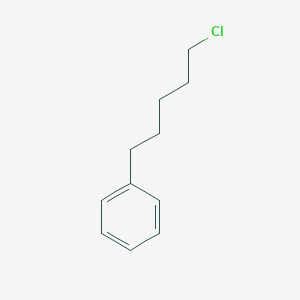![molecular formula C12H6N2S B101698 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene CAS No. 18969-91-0](/img/structure/B101698.png)
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene, commonly known as Thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a benzothiazole derivative that has a unique structure that allows it to bind to amyloid fibrils, which are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. ThT has been extensively studied for its ability to detect and quantify amyloid fibrils, as well as its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is related to its unique structure, which allows it to bind specifically to amyloid fibrils. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene binds to the beta-sheet structure of amyloid fibrils, which is a characteristic feature of these protein aggregates. This binding produces a characteristic fluorescence signal, which can be used to detect and quantify amyloid fibrils.
Efectos Bioquímicos Y Fisiológicos
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has no known biochemical or physiological effects in vivo. It is a non-toxic dye that is widely used in scientific research. However, it should be noted that 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is not suitable for use in vivo, as it does not cross the blood-brain barrier and is rapidly cleared from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has a number of advantages for use in laboratory experiments. It is a highly specific dye that binds specifically to amyloid fibrils, which allows for the detection and quantification of these protein aggregates. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is also relatively easy to use and can be detected using a variety of techniques, including fluorescence microscopy, spectroscopy, and imaging. However, it should be noted that 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has some limitations for use in laboratory experiments. It is not suitable for use in vivo, as it does not cross the blood-brain barrier and is rapidly cleared from the body. Additionally, 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is not suitable for use in all types of amyloid fibrils, as it may produce false-positive or false-negative results in some cases.
Direcciones Futuras
There are a number of potential future directions for the use of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene in scientific research. One potential application is in the development of new therapies for neurodegenerative diseases. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has been shown to have potential therapeutic effects in animal models of Alzheimer's disease, and further research is needed to determine its potential clinical applications. Additionally, 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene may have potential applications in the development of new diagnostic tools for neurodegenerative diseases, as well as in the study of protein aggregation and misfolding.
Métodos De Síntesis
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene can be synthesized using a variety of methods, including the reaction of 2-(benzothiazol-2-yl)phenol with sulfur and sodium hydroxide, or the reaction of 2-aminobenzenethiol with 2-chloro-1,3-dimethylimidazolinium chloride. The synthesis of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is widely used in scientific research for the detection and quantification of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene binds specifically to amyloid fibrils and produces a characteristic fluorescence signal, which can be detected using a variety of techniques, including fluorescence microscopy, spectroscopy, and imaging.
Propiedades
Número CAS |
18969-91-0 |
|---|---|
Nombre del producto |
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene |
Fórmula molecular |
C12H6N2S |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
6-thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene |
InChI |
InChI=1S/C12H6N2S/c1-2-8-4-6-10-12-9(13-15-14-10)5-3-7(1)11(8)12/h1-6H |
Clave InChI |
FWPJXTZMIYFBFI-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C3C2=C4C1=CC=C4C=C3 |
SMILES canónico |
C1=CC2=NSN=C3C2=C4C1=CC=C4C=C3 |
Sinónimos |
Acenaphtho[5,6-cd][1,2,6]thiadiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
